molecular formula C4H2Br2N2 B1337857 2,5-Dibromopyrimidine CAS No. 32779-37-6

2,5-Dibromopyrimidine

Cat. No. B1337857
M. Wt: 237.88 g/mol
InChI Key: XAHITOJPIWZJHD-UHFFFAOYSA-N
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Patent
US06022492

Procedure details

A reaction of 14 mmol of 2,5-dibromopyrimidine, 17 mmol of 4-benzyloxy-2,3-difluorophenylboronic acid, 34 mmol of sodium carbonate and 0.14 mmol of tetrakis(triphenylphosphine)palladium(0) in 100 ml of toluene, 50 ml of ethanol and 50 ml of water is carried out analogously to the procedure indicated for precursor 3. Purification by recrystallization from 2-propanol gives 1.4 g (26%) of a colorless solid, m.p. 138° C.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
34 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.14 mmol
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[C:19]([F:26])[C:18]=1[F:27])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][C:20]([C:2]2[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)=[C:19]([F:26])[C:18]=1[F:27])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3.4,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
14 mmol
Type
reactant
Smiles
BrC1=NC=C(C=N1)Br
Name
Quantity
17 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)B(O)O)F)F
Name
Quantity
34 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0.14 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C1=NC=C(C=N1)Br)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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